molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No. B1295155
CAS RN: 39998-25-9
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
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Description

“Methyl pyridine-3-acetate” is a chemical compound with the formula C8H9NO2. Its molecular weight is 151.1626 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “Methyl pyridine-3-acetate” consists of a pyridine ring with a methyl group and an acetate group attached. The exact structural details can be found in databases like the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis of 2-Methylpyridines

“Methyl 2-(pyridin-3-yl)acetate” can be used in the synthesis of 2-methylpyridines . This process involves α-methylation of substituted pyridines, which is performed using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of “Methyl 2-(pyridin-3-yl)acetate” are widely used . For example, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem and alpidem, are used to treat short-term insomnia and some disorders of brain function .

Drug Development

“Methyl 2-(pyridin-3-yl)acetate” can be used in the development of new drugs . The ADME characteristics of the synthesized compounds are analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Synthesis of Imidazopyridines

“Methyl 2-(pyridin-3-yl)acetate” can be used in the synthesis of imidazopyridines . The process involves a one-pot tandem cyclization/bromination, which results in the formation of 3-bromoimidazopyridines . These versatile compounds can be further transferred to other skeletons .

Industrial Applications

Methylpyridines, which can be synthesized from “Methyl 2-(pyridin-3-yl)acetate”, are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Green Chemistry

The use of “Methyl 2-(pyridin-3-yl)acetate” in the synthesis of 2-methylpyridines represents a green chemistry approach . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

properties

IUPAC Name

methyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIEBDIPWIRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193053
Record name Methyl pyridine-3-acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridine-3-acetate

CAS RN

39998-25-9
Record name 3-Pyridineacetic acid, methyl ester
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Record name Methyl pyridine-3-acetate
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Record name 39998-25-9
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Record name Methyl pyridine-3-acetate
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Record name Methyl pyridine-3-acetate
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Synthesis routes and methods

Procedure details

A solution of pyridin-3-yl-acetic acid hydrochloride (10 g, 57.6 mmol) in MeOH (30 mL) was treated with thionyl chloride (4.2 mL, 57.6 mmol) and the mixture was stirred at room temperature for 2 h. Solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic phase was collected, dried over MgSO4 and evaporated to give the title compound (7.9 g) as a colourless oil. 1H NMR (CDCl3): 8.53 (2H, m), 7.64 (1H, d), 7.33-7.20 (1H, m), 3.72 (3H, s), 3.64 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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